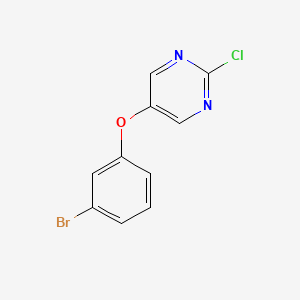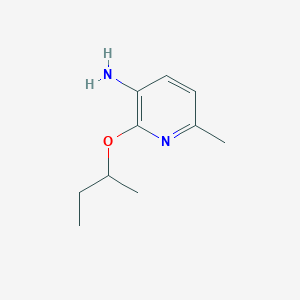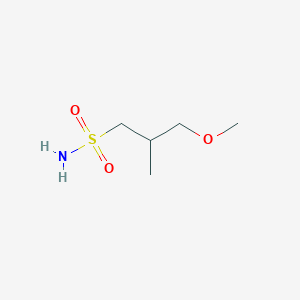![molecular formula C9H10F2OS B13318585 1-[3-(Difluoromethoxy)phenyl]ethane-1-thiol](/img/structure/B13318585.png)
1-[3-(Difluoromethoxy)phenyl]ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Difluoromethoxy)phenyl]ethane-1-thiol is an organic compound with the molecular formula C₉H₁₀F₂OS It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethane-1-thiol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-(difluoromethoxy)benzene with ethylthiol under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Difluoromethoxy)phenyl]ethane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or amines can be employed under appropriate conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-(Difluoromethoxy)phenyl]ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(Difluoromethoxy)phenyl]ethane-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The difluoromethoxy group may influence the compound’s lipophilicity and ability to cross biological membranes .
Comparison with Similar Compounds
Similar Compounds
1-[3-(Difluoromethoxy)phenyl]ethanone: Similar structure but with a ketone group instead of a thiol.
1-[3-(Difluoromethoxy)phenyl]ethanol: Contains a hydroxyl group instead of a thiol.
1-[3-(Difluoromethoxy)phenyl]ethane-1-amine: Features an amine group in place of the thiol.
Uniqueness
1-[3-(Difluoromethoxy)phenyl]ethane-1-thiol is unique due to the presence of both the difluoromethoxy and thiol groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H10F2OS |
|---|---|
Molecular Weight |
204.24 g/mol |
IUPAC Name |
1-[3-(difluoromethoxy)phenyl]ethanethiol |
InChI |
InChI=1S/C9H10F2OS/c1-6(13)7-3-2-4-8(5-7)12-9(10)11/h2-6,9,13H,1H3 |
InChI Key |
AIBSBRFGLADRME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC(F)F)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


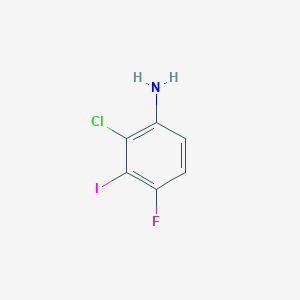
![4-tert-butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13318510.png)
![2-Methyl-1-{[(5-methylfuran-2-yl)methyl]amino}propan-2-ol](/img/structure/B13318511.png)
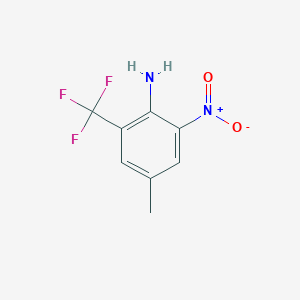
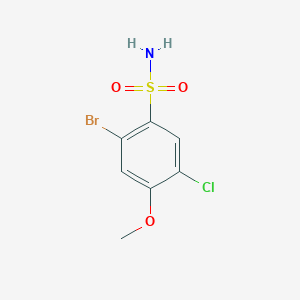
![2-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13318526.png)
![2-Methoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B13318529.png)
![4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid](/img/structure/B13318532.png)
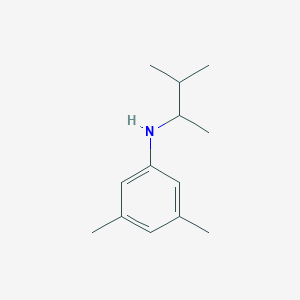
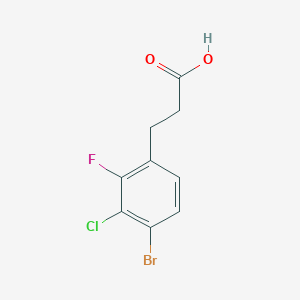
![6-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid](/img/structure/B13318554.png)
